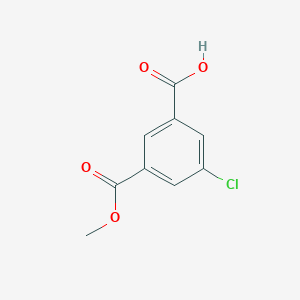

3-Chloro-5-(methoxycarbonyl)benzoic acid

Overview

Description

The compound of interest, 3-Chloro-5-(methoxycarbonyl)benzoic acid, is a chemical entity that appears to be a key intermediate in various synthetic pathways. It is structurally related to benzoic acid derivatives, which are often utilized in the synthesis of pharmaceuticals and other organic compounds. The presence of chloro and methoxycarbonyl substituents on the benzene ring suggests that it could be a versatile intermediate for further functionalization.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate through a multi-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a total yield of 24% on a 70 kg batch scale . Although this does not directly describe the synthesis of 3-Chloro-5-(methoxycarbonyl)benzoic acid, the methodologies employed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

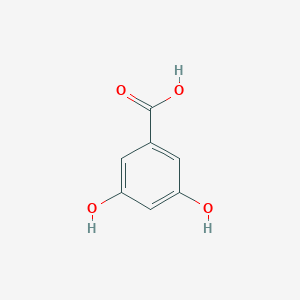

While the papers provided do not directly analyze the molecular structure of 3-Chloro-5-(methoxycarbonyl)benzoic acid, they do offer insights into related compounds. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized and characterized, including their crystal structures . These studies on structurally similar compounds can provide a foundation for understanding the molecular geometry and potential coordination chemistry of 3-Chloro-5-(methoxycarbonyl)benzoic acid.

Chemical Reactions Analysis

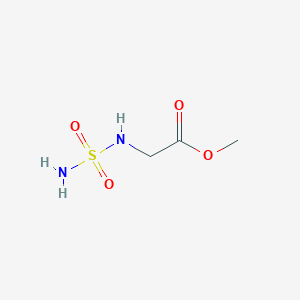

The chemical reactivity of benzoic acid derivatives is well-documented, and the provided papers discuss various reactions involving similar compounds. For instance, the basic hydrolysis of a benzodiazepinone derivative resulted in the formation of a methoxycarbonylmethyl derivative, which is structurally related to the methoxycarbonyl group in 3-Chloro-5-(methoxycarbonyl)benzoic acid . Additionally, the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been reported, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(methoxycarbonyl)benzoic acid can be inferred from related compounds. For example, the photophysical properties of lanthanide complexes derived from benzoic acid derivatives have been studied, indicating that these compounds can serve as efficient light-harvesting chromophores . Although the exact properties of 3-Chloro-5-(methoxycarbonyl)benzoic acid are not detailed in the provided papers, the properties of similar compounds suggest that it may exhibit interesting optical and electronic characteristics.

Scientific Research Applications

Synthesis and Industrial Applications

- 3-Chloro-5-(methoxycarbonyl)benzoic acid is utilized as a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. A practical, scalable process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed for its production, demonstrating cost-effectiveness and scalability (Zhang et al., 2022).

Organic Synthesis

- It is involved in the directed lithiation of unprotected benzoic acids, contributing to the synthesis of ortho-substituted products. This demonstrates its role in facilitating specific chemical reactions and contributing to the development of various benzoic acid derivatives (Bennetau et al., 1995).

Food Additives and Antibiotics

- This compound has been synthesized from methyl orsellinate, highlighting its potential use as a food additive and a constituent in the synthesis of orthosomycin antibiotics like avilamycin and everninomycin (Dornhagen & Scharf, 1985).

Optical and Electronic Materials

- Research indicates its potential in creating novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates with significant nonlinearity, suggesting applications in optical limiting and electronic materials (Chandrakantha et al., 2013).

Plant Growth Regulation

- Studies on plant growth-regulating substances have examined derivatives of benzoic acids, including chloro- and methyl-substituted compounds, for their effects on plant growth and development (Pybus et al., 1959).

Polymer Chemistry

- It is used in doping polyaniline, a conducting polymer. This application in polymer chemistry suggests its utility in enhancing the electrical properties of materials (Amarnath & Palaniappan, 2005).

Environmental Applications

- The compound has been explored for adsorption-based recovery of cobalt, demonstrating its potential in environmental cleanup and resource recovery (Gunjate et al., 2020).

properties

IUPAC Name |

3-chloro-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLARAVKGVUMKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646575 | |

| Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(methoxycarbonyl)benzoic acid | |

CAS RN |

153203-57-7 | |

| Record name | 1-Methyl 5-chloro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153203-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

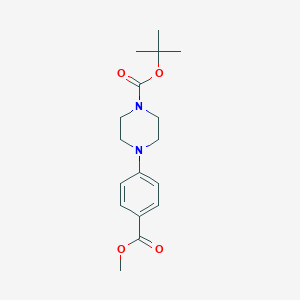

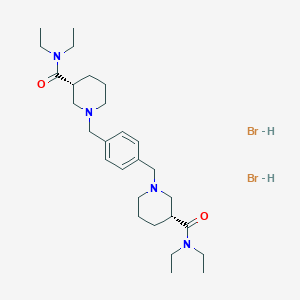

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

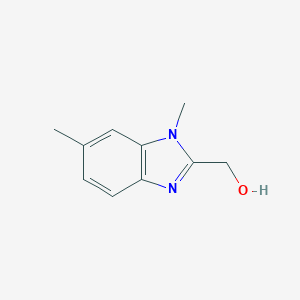

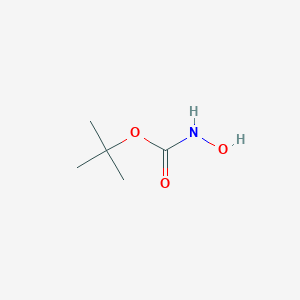

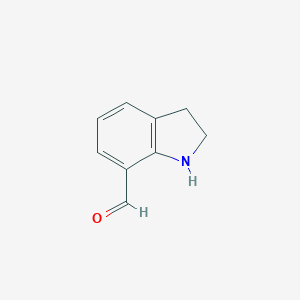

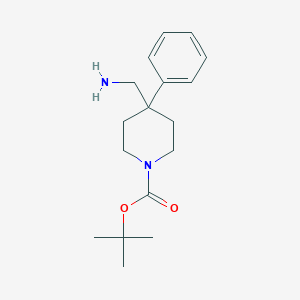

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.